molecular formula C24H28N4O4 B3203700 N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-81-2

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3203700
CAS No.: 1021264-81-2
M. Wt: 436.5 g/mol
InChI Key: LNQAECBUGQYOOU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[45]decane-8-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include an ethoxyphenyl group, a dioxo group, and a triazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide can be achieved through a multi-step process. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spirocyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-azoniaspiro[4.4]nonane
  • 5-azoniaspiro[4.5]decane
  • 5-azoniaspiro[4.6]undecane

Uniqueness

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[45]decane-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-2-32-20-10-8-19(9-11-20)25-22(30)27-16-13-24(14-17-27)21(29)28(23(31)26-24)15-12-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQAECBUGQYOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide
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N-(4-ethoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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